5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9F3N4 |
|---|---|
Molecular Weight |
242.20 g/mol |
IUPAC Name |
5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C10H9F3N4/c11-10(12,13)7-3-6(5-1-2-5)15-9-4-8(14)16-17(7)9/h3-5H,1-2H2,(H2,14,16) |
InChI Key |
LNBJPOZXPXYHKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Initial Ring Formation
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation reactions. Key precursors include:
Optimization of Ring Substitutions
Position 7 is often functionalized early due to steric and electronic influences. The trifluoromethyl group at C7 is introduced via:
-
Direct trifluoromethylation : Using reagents like TMSCF₃ or CF₃I in the presence of copper catalysts.
-
Nucleophilic displacement : Replacing a chlorine or bromine atom at C7 with a trifluoromethyl group under basic conditions.
Regioselective Introduction of Cyclopropyl Group at C5
Cyclopropane Ring Formation Strategies
The cyclopropyl moiety at C5 is installed through:
Challenges and Solutions
-
Steric hindrance : Bulky cyclopropyl groups necessitate polar aprotic solvents (DMF, DMSO) to enhance reactivity.
-
Regioselectivity : Protecting groups (e.g., morpholine at C7) ensure substitution occurs exclusively at C5.
Installation of the C2-Amine Functionality
Reduction of Nitro Intermediates
A nitro group at C2 is reduced to an amine using:
Direct Amination via Buchwald-Hartwig Coupling
For halogenated precursors (e.g., 2-chloro derivatives), palladium-catalyzed coupling with ammonia or ammonia equivalents (e.g., LiHMDS) achieves C2-amination.
Integrated Synthetic Pathways
Pathway 1: Sequential Functionalization
Pathway 2: Convergent Approach
-
Pre-functionalized intermediates : 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.
-
C2-azidation : NaN₃ in DMSO, followed by Staudinger reduction (PPh₃, H₂O).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine exhibits promising anticancer activity. It has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation.
- Mechanism of Action : The compound targets the ATP-binding site of kinases, leading to the inhibition of downstream signaling pathways that promote tumor growth.
- Case Studies :
Neuropharmacological Applications
The compound has also been investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases.
- Neuroprotective Effects : Research suggests that it may help in reducing neuronal apoptosis and inflammation, making it a candidate for conditions like Alzheimer's disease.
- Clinical Insights : In preclinical models, the compound has shown to improve cognitive function and reduce amyloid-beta accumulation .
Synthetic Applications
The synthesis of this compound involves several key steps that can be optimized for higher yields and purity. Its structural complexity allows for modifications that can enhance its biological activity.
Synthetic Routes
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other enzymes and receptors, modulating various biological pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Substituents
Key Observations:
Position 5 Substitution: The cyclopropyl group in the target compound provides a balance of steric bulk and hydrophobicity, contrasting with methyl or phenyl groups. Biphenyl substituents (e.g., in ) enhance π-π stacking interactions but may reduce solubility.
In contrast, analogs with NH-alkyl/aryl groups (e.g., ) introduce hydrogen-bonding capabilities.
Amine Position :
Antimicrobial and Antiviral Activity:
- Pyrazolo[1,5-a]pyrimidines : Compounds with electron-rich aromatic substituents (e.g., di(furan-2-yl) at positions 5 and 7) exhibit superior antimicrobial activity compared to thiophene-substituted analogs . The target compound’s CF₃ and cyclopropyl groups may offer a broader activity spectrum due to enhanced membrane permeability.
- Triazolo[1,5-a]pyrimidines : Derivatives with bromo or pyridinylmethyl groups (e.g., ) show antiviral activity against tobacco mosaic virus (TMV), with inhibition rates up to 43% at 500 µg/mL. The target compound’s NH₂ group may similarly engage viral enzymes .
Kinase Inhibition:
- Pyrazolo[1,5-a]pyrimidines with bulky aryl groups (e.g., 3-(3-CF₃-phenyl) in ) are optimized for kinase inhibition. The target compound’s cyclopropyl group may reduce off-target effects compared to larger substituents.
Physicochemical Properties
Table 2: Molecular Properties of Selected Analogs
Key Trends:
- The target compound’s molecular weight (257.22 g/mol) and logP (2.8) suggest moderate lipophilicity, suitable for oral bioavailability.
- Bulkier analogs (e.g., ) exhibit higher logP and lower solubility, limiting their drug-likeness.
- Triazolo analogs (e.g., ) have similar logP but differ in hydrogen-bonding capacity due to the triazole core.
Biological Activity
5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antifungal, and insecticidal properties, along with relevant synthesis methods and case studies.
- Molecular Formula : C11H8F3N3
- Molecular Weight : 271.20 g/mol
- CAS Number : 861408-98-2
1. Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. A study assessed its efficacy against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells. The compound demonstrated cytotoxic effects at concentrations as low as 5 µg/mL, although these effects were less potent than those of established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µg/mL) | Comparison Drug | IC50 (µg/mL) |
|---|---|---|---|
| PC3 | 5 | Doxorubicin | 0.5 |
| K562 | 4 | Doxorubicin | 0.4 |
| HeLa | 6 | Doxorubicin | 0.6 |
| A549 | 5 | Doxorubicin | 0.7 |
2. Antifungal Activity
The compound has also been evaluated for antifungal activity against several strains of fungi. In vitro studies revealed that it inhibited the growth of Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to those of commercial antifungal agents like tebuconazole.
Table 2: Antifungal Activity of this compound
| Fungal Strain | Inhibition Rate (%) | Comparison Agent | Inhibition Rate (%) |
|---|---|---|---|
| Botrytis cinerea | 96.76 | Tebuconazole | 96.45 |
| Sclerotinia sclerotiorum | 82.73 | Tebuconazole | 83.34 |
3. Insecticidal Activity
Insecticidal assays have shown that derivatives of this compound exhibit varying degrees of activity against pests like Spodoptera frugiperda and Mythimna separata. At a concentration of 500 µg/mL, certain derivatives demonstrated mortality rates that were significant but lower than those observed with chlorantraniliprole, a widely used insecticide .
Case Study: Anticancer Efficacy in PC3 Cells
In a controlled study, researchers treated PC3 cells with varying concentrations of the compound and evaluated cell viability using the MTT assay. Results indicated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.
Case Study: Field Trials for Insecticidal Properties
Field trials were conducted to assess the effectiveness of the compound against agricultural pests. Results showed promising insecticidal properties that warrant further investigation into its potential as a natural pesticide alternative.
Q & A
Q. What are the key considerations for optimizing the synthesis of 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine?
- Methodological Answer : Synthesis optimization involves:
- Core cyclization : Use precursors like 5-aminopyrazoles and β-keto esters under reflux in polar solvents (e.g., ethanol/DMF) to form the pyrazolo[1,5-a]pyrimidine core .
- Substituent introduction : The trifluoromethyl group can be introduced via nucleophilic substitution using trifluoromethylating agents (e.g., TMSCF₃) under inert conditions .
- Cyclopropane functionalization : Cyclopropane rings are typically added via palladium-catalyzed cross-coupling or cycloaddition reactions, requiring precise temperature control (60–80°C) and ligands like XPhos .
- Yield improvement : Optimize catalysts (e.g., PyBroP for coupling) and solvents (1,4-dioxane or DCM) to enhance reaction efficiency .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., cyclopropyl proton signals at δ 1.2–1.5 ppm; pyrimidine carbons at δ 150–160 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 323.1 for C₁₁H₁₀F₃N₅) and fragmentation patterns .
- HPLC : A C18 reverse-phase column with acetonitrile/water gradients (e.g., 70:30) assesses purity (>95%) and detects byproducts .
Q. How is the compound’s stability evaluated under experimental conditions?
- Methodological Answer :
- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (typically >200°C for pyrazolo[1,5-a]pyrimidines) .
- Photostability : Expose to UV light (254 nm) for 48 hours and monitor degradation via HPLC .
- Solution stability : Test in buffers (pH 2–10) at 37°C for 72 hours; trifluoromethyl groups generally enhance stability in acidic conditions .
Q. What preliminary assays are used to screen its biological activity?
- Methodological Answer :
- Kinase inhibition : Use ADP-Glo™ assays to measure IC₅₀ against kinases (e.g., CDK9) at 1–10 µM concentrations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, A549) with 24–72 hour exposure; EC₅₀ values <10 µM suggest therapeutic potential .
Advanced Research Questions
Q. How can conflicting data in biological assays (e.g., variable IC₅₀ values) be resolved?
- Methodological Answer :
- Assay standardization : Control ATP concentrations (e.g., 10 µM for kinase assays) and cell passage numbers to minimize variability .
- Off-target profiling : Use proteome-wide affinity chromatography or CRISPR screens to identify non-target interactions .
- Structural validation : Co-crystallize the compound with target enzymes (e.g., CDK9) to confirm binding modes via X-ray diffraction (resolution <2.0 Å) .
Q. What computational strategies predict SAR for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with kinase crystal structures (PDB: 4BCF) to model substituent effects on binding energy .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors; validate with leave-one-out cross-validation (R² >0.7) .
Q. How can regioselectivity challenges in introducing the cyclopropyl group be addressed?
- Methodological Answer :
- Directing groups : Install temporary substituents (e.g., nitro) to steer cyclopropanation to the 5-position; remove via reduction post-reaction .
- Metallation strategies : Use palladium-catalyzed C–H activation with cyclopropane donors (e.g., cyclopropylboronic acid) under Miyaura conditions .
Q. What mechanistic insights explain its enzyme inhibition selectivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
